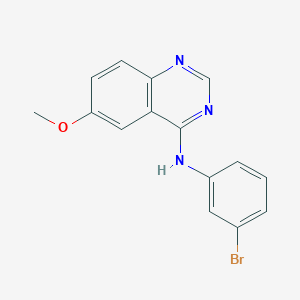
3-Amino-2-formamido-3-sulfanylidenepropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-formamido-3-sulfanylidenepropanamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a formamido group, and a sulfanylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-formamido-3-sulfanylidenepropanamide typically involves multi-step organic reactions. One common method includes the reaction of succinic anhydride with aminoguanidine hydrochloride, followed by further modifications to introduce the formamido and sulfanylidene groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-formamido-3-sulfanylidenepropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfanylidene group, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced to alter the formamido group, leading to different amine derivatives.
Substitution: The amino group can participate in substitution reactions, introducing new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
3-Amino-2-formamido-3-sulfanylidenepropanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of 3-Amino-2-formamido-3-sulfanylidenepropanamide involves its interaction with specific molecular targets. The amino and formamido groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity or altering their function. The sulfanylidene group may also participate in redox reactions, affecting cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2-formamido-3-iminopropanamide: This compound shares a similar structure but with an imino group instead of a sulfanylidene group.
N-(4-(3-(2-Amino-4-(formylamino)-1,6-dihydro-6-oxo-5-pyrimidinyl)-3-oxopropyl)benzoylamino): Another structurally related compound with different functional groups.
Uniqueness
3-Amino-2-formamido-3-sulfanylidenepropanamide is unique due to its combination of amino, formamido, and sulfanylidene groups. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C4H7N3O2S |
|---|---|
Poids moléculaire |
161.19 g/mol |
Nom IUPAC |
3-amino-2-formamido-3-sulfanylidenepropanamide |
InChI |
InChI=1S/C4H7N3O2S/c5-3(9)2(4(6)10)7-1-8/h1-2H,(H2,5,9)(H2,6,10)(H,7,8) |
Clé InChI |
OWMVNMYPXLYJQX-UHFFFAOYSA-N |
SMILES canonique |
C(=O)NC(C(=O)N)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,3-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B13867258.png)

![Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate](/img/structure/B13867274.png)




![5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine](/img/structure/B13867315.png)



![4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine](/img/structure/B13867326.png)


